Home > Products > Screening Compounds P55459 > 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide - 442864-75-7

1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Catalog Number: EVT-2824899
CAS Number: 442864-75-7
Molecular Formula: C19H22N6O3
Molecular Weight: 382.424
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. In OGTT studies, it showed moderate antihyperglycemic activity compared to the standard antidiabetic drug Linagliptin. (R)-40 also demonstrated effectiveness in improving the pathological state of DIO mice. []
  • Relevance: (R)-40 and the target compound, 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, share the core structure of a substituted purine-2,6-dione ring system. Both compounds possess a piperidine ring directly attached to the purine core. The primary structural difference lies in the substituents on the piperidine and benzyl rings. The presence of the nitrile and 3-methylbut-2-en-1-yl groups in (R)-40 instead of the carboxamide and methyl substituents in the target compound highlights the structural modifications explored in the research for enhanced DPP-IV inhibitory activity. []
  • Compound Description: Alogliptin is a marketed DPP-IV inhibitor used in the treatment of Type 2 Diabetes (T2D). [] It serves as a structural basis for the development of novel DPP-IV inhibitors.
  • Relevance: While the specific structure of Alogliptin is not provided, the research indicates that it shares similar binding modes with Linagliptin and serves as a structural basis for designing novel DPP-IV inhibitors. [] This suggests that Alogliptin, like (R)-40 and the target compound, likely contains a substituted purine or a closely related heterocyclic scaffold, a common feature in DPP-IV inhibitors.

Linagliptin

  • Compound Description: Linagliptin is another marketed DPP-IV inhibitor used in T2D treatment. [] Like Alogliptin, it acts as a structural template for developing new DPP-IV inhibitors.
  • Relevance: Although the precise structure of Linagliptin is not detailed, the study highlights its shared binding characteristics with Alogliptin and its role as a structural foundation for novel DPP-IV inhibitor design. [] This implies that Linagliptin, similar to (R)-40 and the target compound, likely incorporates a substituted purine or an analogous heterocyclic system, a frequent motif in DPP-IV inhibitors.

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

  • Compound Description: [3H]Kf17837S is a selective antagonist radioligand used in the study of adenosine A2A receptors. [] It exhibits high affinity for the adenosine A2A receptor and is used as a tool to investigate these receptors in the brain.

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

  • Compound Description: This series of 1,3-dimethylxanthine derivatives, with a pyrazole ring at position 8, was investigated for their antioxidant and anti-inflammatory properties. [] Derivatives with a phenylalyl radical at position 7 exhibited significant antioxidant and anti-inflammatory effects in vitro.
  • Compound Description: Compound 1, containing chalcogenamide groups, demonstrated potential as a weight-loss agent in a study on rats fed a high-fat diet. [] Administering Compound 1 led to a significant reduction in body weight in the tested rats, suggesting its potential for obesity treatment.

4-(2-chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo- 2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl} thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

  • Compound Description: Compound 2, similar to Compound 1, possesses chalcogenamide groups and was investigated for its weight-loss properties in rats fed a high-fat diet. [] Although less potent than Compound 1, Compound 2 also exhibited weight-reducing effects, suggesting its potential role in obesity management.
Overview

1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic compound that features a purine core linked to a piperidine moiety. Its molecular formula is C21H26N6O3\text{C}_{21}\text{H}_{26}\text{N}_{6}\text{O}_{3} with a molecular weight of approximately 410.48 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Source

The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information about its structure, synthesis, and potential applications in research.

Classification

This compound falls under the category of purine derivatives, which are known for their roles in biochemistry and pharmacology. Purines are essential components of nucleic acids and play critical roles in cellular metabolism.

Synthesis Analysis

Methods

The synthesis of 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

  1. Formation of the Purine Ring: The initial step involves constructing the purine framework through cyclization reactions involving appropriate precursors.
  2. Introduction of Functional Groups: This step may include the introduction of the benzyl and methyl groups at specific positions on the purine ring.
  3. Piperidine Attachment: The piperidine moiety is attached via condensation reactions to form the final amide bond.
  4. Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Technical Details

Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. Specific catalysts may also be employed to facilitate certain steps in the reaction sequence.

Molecular Structure Analysis

Structure

The molecular structure of 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide features a fused bicyclic purine system with a piperidine ring attached through a carboxamide linkage.

Data

The structural representation can be described using various notation systems such as InChI or SMILES:

  • InChI: InChI=1S/C21H26N6O3/c1-13-5-4-6-14(11-13)12-27-16-18(24(2)21(30)25(3)19(16)29)23-20(27)26-9-7-15(8-10-26)17(22)28/h4-6,11,15H,7-10,12H2,1-3H3,(H2,22,28)

This notation provides a unique identifier for the compound's structure and can be utilized in databases for further research.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for amides and purine derivatives:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The presence of the benzyl group allows for electrophilic substitution reactions that can modify its biological activity.
  3. Redox Reactions: The dioxo groups in the purine ring may participate in redox reactions under certain conditions.

Technical Details

Each reaction's efficiency can depend on factors such as solvent choice, temperature, and catalysts used. Understanding these parameters is crucial for optimizing reaction conditions in laboratory settings.

Mechanism of Action

The mechanism of action for 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide primarily involves its interaction with specific biological targets within cells:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in nucleotide metabolism or other biochemical pathways.
  2. Receptor Modulation: It could bind to receptors influencing signal transduction pathways that regulate various physiological processes.

Understanding its precise mechanism requires further pharmacological studies to identify specific targets and pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide include:

  • Appearance: Typically presented as a solid or crystalline form.

Chemical Properties

Chemical properties include:

  1. Solubility: The compound's solubility in various solvents (e.g., water, ethanol) is crucial for its application in biological assays.
  2. Stability: Stability under different pH conditions and temperatures must be assessed to ensure reliability during experiments.

Relevant data on these properties can guide researchers in designing experiments involving this compound.

Applications

1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide has potential applications in scientific research:

  1. Pharmacological Research: Its structural features suggest possible activity against various diseases; thus it may serve as a lead compound for drug development.
  2. Biochemical Studies: Understanding its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Properties

CAS Number

442864-75-7

Product Name

1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

IUPAC Name

1-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperidine-4-carboxamide

Molecular Formula

C19H22N6O3

Molecular Weight

382.424

InChI

InChI=1S/C19H22N6O3/c1-23-16-14(17(27)22-19(23)28)25(11-12-5-3-2-4-6-12)18(21-16)24-9-7-13(8-10-24)15(20)26/h2-6,13H,7-11H2,1H3,(H2,20,26)(H,22,27,28)

InChI Key

JTIBJNZSQMFSNY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.